

SR9011: A Technical Guide for Investigating Metabolic Diseases

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Compound of Interest					
Compound Name:	SR9011				
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Executive Summary

SR9011 is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ, key components of the mammalian circadian clock. By activating these receptors, **SR9011** provides a powerful research tool for dissecting the intricate links between circadian rhythms and metabolic homeostasis. In preclinical models, **SR9011** has demonstrated significant effects on lipid and glucose metabolism, energy expenditure, and inflammation, making it a valuable compound for studying metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. This guide provides an in-depth overview of **SR9011**'s mechanism of action, a compilation of its metabolic effects with quantitative data, detailed experimental protocols for its use in metabolic research, and visualizations of its signaling pathway and a typical experimental workflow.

Core Concepts: Mechanism of Action

SR9011 is a potent and specific synthetic ligand for the Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) nuclear receptors.[1] These receptors are integral to the core circadian clock machinery, acting as transcriptional repressors.[2][3] The primary mechanism of SR9011 involves binding to and activating Rev-Erb receptors, which enhances their recruitment of the nuclear receptor corepressor (NCoR) complex, containing histone deacetylase 3 (HDAC3).[3] [4] This complex then binds to specific DNA sequences known as Rev-Erb response elements (ROREs) in the promoter regions of target genes, leading to their transcriptional repression.[3]



One of the most critical targets of Rev-Erb is the Bmal1 gene, a master activator of the circadian clock.[5] By repressing Bmal1 transcription, **SR9011** directly modulates the core clock.[6] Furthermore, Rev-Erb receptors regulate a wide array of genes involved in metabolic processes.[7] In the liver, **SR9011** has been shown to suppress the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1 (Srebf1), fatty acid synthase (Fasn), and stearoyl-CoA desaturase 1 (Scd1).[6] It also influences cholesterol and bile acid synthesis.[6] In skeletal muscle, activation of Rev-Erb by **SR9011** can increase the expression of genes related to fatty acid and glucose oxidation.[6]

Data Presentation: Quantitative Effects of SR9011 in Preclinical Models

The following tables summarize the quantitative metabolic effects of **SR9011** observed in various preclinical studies, primarily in mouse models of diet-induced obesity (DIO).

Table 1: Effects of SR9011 on Body Composition and Energy Expenditure



Parameter	Animal Model	Treatment Details	Observed Effect	Reference
Body Weight	Diet-Induced Obese C57BL/6J Mice	100 mg/kg SR9009 (a close analog), i.p., twice daily for 30 days	60% greater weight loss compared to vehicle-treated controls	[6]
Fat Mass	BALB/c Mice	100 mg/kg SR9011, i.p., twice daily for 12 days	Significant decrease in fat mass	[1][6]
Fat Mass	Diet-Induced Obese C57BL/6J Mice	100 mg/kg SR9009, i.p., twice daily for 30 days	Significant reduction in adiposity	[6]
Oxygen Consumption (VO ₂)	C57BL/6 Mice	100 mg/kg SR9011, i.p., twice daily for 10 days	~5% increase, indicating increased energy expenditure	[1][6]
Locomotor Activity	C57BL/6 Mice	100 mg/kg SR9011, i.p., twice daily for 10 days	~15% decrease in movement	[1]

Table 2: Effects of **SR9011** on Plasma Lipids and Glucose



Parameter	Animal Model	Treatment Details	Observed Effect	Reference
Plasma Triglycerides	Diet-Induced Obese C57BL/6J Mice	100 mg/kg SR9009, i.p., twice daily for 30 days	12% decrease	[6]
Plasma Total Cholesterol	Diet-Induced Obese C57BL/6J Mice	100 mg/kg SR9009, i.p., twice daily for 30 days	47% decrease	[6]
Plasma Non- Esterified Fatty Acids (NEFA)	Diet-Induced Obese C57BL/6J Mice	100 mg/kg SR9009, i.p., twice daily for 30 days	23% reduction	[6][7]
Plasma Glucose	Diet-Induced Obese C57BL/6J Mice	100 mg/kg SR9009, i.p., twice daily for 30 days	19% decrease	[6][7]
Plasma Insulin	Diet-Induced Obese C57BL/6J Mice	100 mg/kg SR9009, i.p., twice daily for 30 days	35% trend toward a decrease	[6][7]
Plasma Leptin	Diet-Induced Obese C57BL/6J Mice	100 mg/kg SR9009, i.p., twice daily for 30 days	80% decrease	[6]
Plasma IL-6	Diet-Induced Obese C57BL/6J Mice	100 mg/kg SR9009, i.p., twice daily for 30 days	72% decrease	[6]

Experimental Protocols



In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical study to evaluate the effects of **SR9011** on metabolic parameters in mice with diet-induced obesity.

- 1. Animal Model and Acclimation:
- Species/Strain: Male C57BL/6J mice, 8 weeks of age.
- Diet: Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.[8][9] A control group should be maintained on a standard chow diet.
- Housing: House mice under a 12:12 hour light:dark cycle with ad libitum access to food and water.
- Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.
- 2. **SR9011** Preparation and Administration:
- Formulation: Dissolve SR9011 in a vehicle such as a solution of 15% Cremophor in sterile water.
- Dosage: A typical dose is 100 mg/kg body weight.[1][6]
- Administration: Administer SR9011 via intraperitoneal (i.p.) injection. Due to its short half-life,
 twice-daily injections (e.g., at the beginning of the light and dark cycles) are common.[1]
- 3. Experimental Groups:
- Group 1: Lean control mice on a standard diet, receiving vehicle.
- Group 2: DIO mice on a high-fat diet, receiving vehicle.
- Group 3: DIO mice on a high-fat diet, receiving **SR9011** (100 mg/kg).
- 4. Monitoring and Data Collection:



- Body Weight and Food Intake: Monitor and record daily.
- Body Composition: Measure fat and lean mass at the beginning and end of the study using techniques like DEXA or qNMR.[10]
- Metabolic Cages (CLAMS): Acclimate mice to metabolic cages for 24-48 hours before data collection. Measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and locomotor activity over a 24-hour period.[1][6]
- Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and at the end of the study after a period of fasting (e.g., 6 hours). Analyze plasma for triglycerides, total cholesterol, NEFA, glucose, insulin, and inflammatory markers like IL-6.[6]
- Glucose Tolerance Test (GTT): At the end of the study, perform a GTT by administering a bolus of glucose (e.g., 2 g/kg) via i.p. injection after an overnight fast. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
- 5. Tissue Collection and Analysis:
- At the end of the study, euthanize mice and collect tissues such as liver, skeletal muscle, and white adipose tissue.
- Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent gene expression or protein analysis.

In Vitro Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol describes how to assess the effect of **SR9011** on mitochondrial function in cultured cells.

- 1. Cell Culture and Plating:
- Cell Line: Choose a metabolically active cell line relevant to the research question (e.g., HepG2 hepatocytes, C2C12 myotubes, or 3T3-L1 adipocytes).

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- Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and form a monolayer overnight.
- 2. Assay Medium Preparation:
- Prepare Seahorse XF assay medium (e.g., DMEM-based) supplemented with glucose, pyruvate, and glutamine.[11]
- Warm the medium to 37°C and adjust the pH to 7.4 immediately before the assay.[11][12]
- 3. Sensor Cartridge Hydration:
- The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 μL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[12]
- Incubate overnight in a non-CO₂ incubator at 37°C.[13]
- 4. **SR9011** Treatment and Assay Execution:
- Pre-treatment: Replace the cell culture medium with assay medium containing either
 SR9011 at the desired concentration (e.g., 5 μM) or vehicle (DMSO).[14] Incubate for a specified period (e.g., 12 hours).[14]
- · Cell Mito Stress Test:
 - Load the injection ports of the hydrated sensor cartridge with mitochondrial stressors:
 oligomycin, FCCP, and a mixture of rotenone and antimycin A, all prepared at 10X the final desired concentration.[12]
 - Place the cell plate in the Seahorse XF Analyzer.
 - The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after the sequential injection of the stressors.
- 5. Data Analysis:



- The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[12]
- Compare these parameters between **SR9011**-treated and vehicle-treated cells.

Gene Expression Analysis by RT-qPCR

This protocol details the analysis of target gene expression in tissues or cells following **SR9011** treatment.

1. RNA Isolation:

- Homogenize frozen tissue samples or cell pellets using a suitable method (e.g., Trizol reagent or a column-based kit).
- Isolate total RNA according to the manufacturer's protocol.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity (e.g., via gel electrophoresis).

2. cDNA Synthesis:

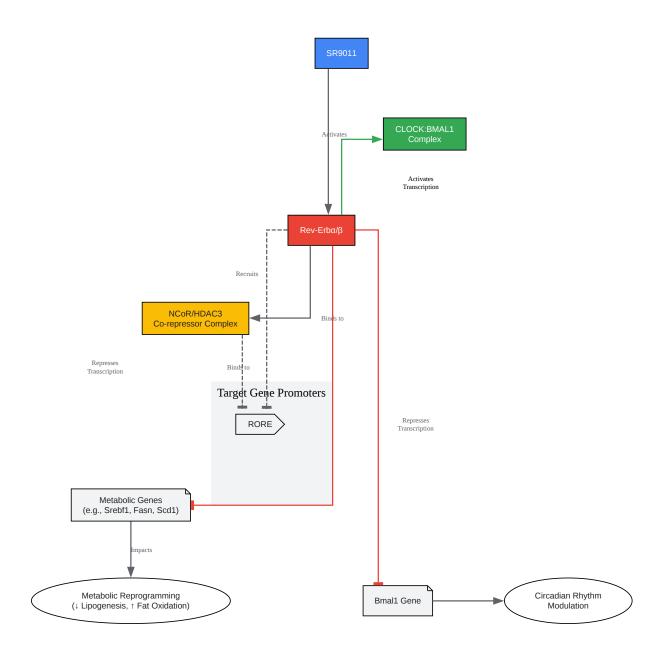
- Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
- 3. Quantitative PCR (qPCR):
- Primer Design: Design or obtain validated primers for target genes (e.g., Bmal1, Srebf1, Fasn, Pgc1a) and a stable housekeeping gene (e.g., Gapdh, Actb, or Cyclophilin).
- Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.
- Thermocycling: Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).



- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- 4. Data Analysis:
- Determine the cycle threshold (Ct) for each gene.
- Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
- Calculate the relative gene expression changes between **SR9011**-treated and control groups using the $2-\Delta\Delta$ Ct method.

Mandatory Visualizations Signaling Pathway of SR9011



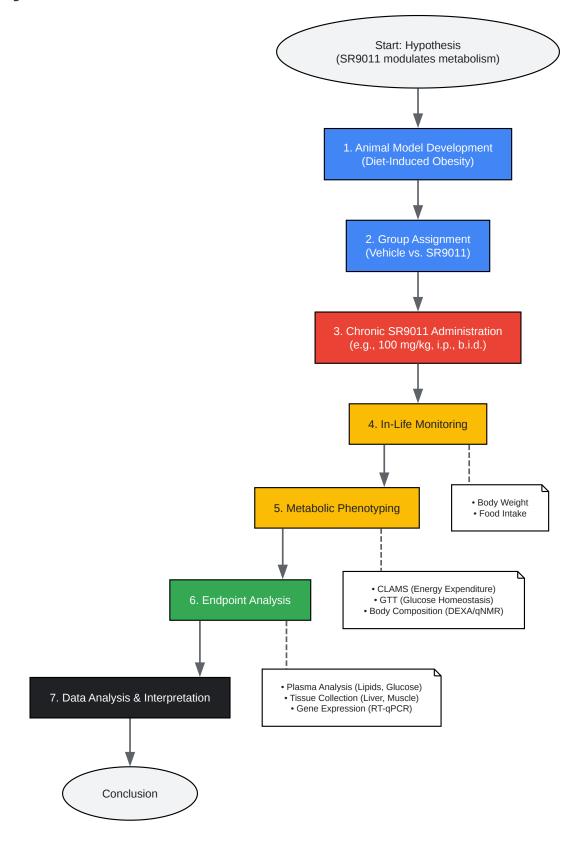


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Caption: **SR9011** activates Rev-Erb α/β , leading to transcriptional repression of target genes.



Experimental Workflow for SR9011 In Vivo Metabolic Study





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Caption: A typical workflow for evaluating the metabolic effects of **SR9011** in vivo.

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